molecular formula C15H15N5O2S B12665751 2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide CAS No. 92144-30-4

2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide

Cat. No.: B12665751
CAS No.: 92144-30-4
M. Wt: 329.4 g/mol
InChI Key: SGFWVPMENQKZGT-UHFFFAOYSA-N
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Description

2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide is a compound belonging to the quinazoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide typically involves the chlorosulfonation of 2,4-quinazolinediamine to form the 6-sulfonyl chloride intermediate. This intermediate is then treated with the appropriate amine to produce the desired product . Another method involves the diazotization of the corresponding amine followed by treatment with sulfur dioxide in the presence of copper chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-quinazoline-6-sulfonamide
  • 2,4-Diamino-quinazoline-6-sulfonic acid
  • 2,4-Diamino-quinazoline-6-sulfonic acid ethyl-phenyl-amide

Uniqueness

2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for medicinal chemistry research. Its unique combination of functional groups allows for diverse chemical modifications, making it a versatile scaffold for drug development .

Properties

CAS No.

92144-30-4

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

2,4-diamino-N-methyl-N-phenylquinazoline-6-sulfonamide

InChI

InChI=1S/C15H15N5O2S/c1-20(10-5-3-2-4-6-10)23(21,22)11-7-8-13-12(9-11)14(16)19-15(17)18-13/h2-9H,1H3,(H4,16,17,18,19)

InChI Key

SGFWVPMENQKZGT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N

Origin of Product

United States

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